molecular formula C11H16N6O2S B6533601 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-methoxyethyl)acetamide CAS No. 1058496-42-6

2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-methoxyethyl)acetamide

Cat. No.: B6533601
CAS No.: 1058496-42-6
M. Wt: 296.35 g/mol
InChI Key: CABMGLQVKMNWOE-UHFFFAOYSA-N
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Description

2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-methoxyethyl)acetamide is a triazolopyrimidine derivative characterized by a 3-ethyl-substituted triazolo[4,5-d]pyrimidine core, a sulfanyl (-S-) linker, and an N-(2-methoxyethyl)acetamide side chain. Its molecular formula is C₁₃H₁₈N₆O₂S, with a molecular weight of 346.40 g/mol. Key physicochemical properties include a melting point of 140.0–141.3 °C and distinct NMR/HR-MS profiles .

Properties

IUPAC Name

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-3-17-10-9(15-16-17)11(14-7-13-10)20-6-8(18)12-4-5-19-2/h7H,3-6H2,1-2H3,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABMGLQVKMNWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NCCOC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-methoxyethyl)acetamide is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a triazolopyrimidine core with a sulfanyl group and a methoxyethyl acetamide substituent. This unique structure is believed to contribute to its biological activity by enabling interactions with various biological targets.

Anticancer Activity

Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. The mechanism typically involves the modulation of cell signaling pathways related to apoptosis and cell proliferation. In vitro studies have shown that compounds with similar structures can inhibit cancer cell growth by inducing apoptosis through mitochondrial pathways. For instance, compounds containing a triazole moiety have been reported to interact with DNA and RNA, disrupting their functions and leading to cell death.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Triazole derivatives are known for their broad-spectrum antibacterial effects. Studies have demonstrated that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group may enhance this activity by facilitating interactions with bacterial proteins.

Neuroprotective Effects

Emerging research highlights the potential neuroprotective properties of triazolopyrimidines. The inhibition of acetylcholinesterase (AChE) is one mechanism through which these compounds may exert neuroprotective effects. By inhibiting AChE, they can increase acetylcholine levels in the brain, potentially improving cognitive function. For example, studies on related triazole compounds have shown promising results in enhancing memory and learning in animal models.

The biological activity of 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-methoxyethyl)acetamide is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • DNA Interaction : The triazole ring can intercalate into DNA strands, affecting replication and transcription.
  • Protein Binding : The sulfanyl group enhances binding affinity to target proteins, modulating their activity.

Comparative Analysis

Compound NameStructure TypeBiological ActivityUnique Features
3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidineHeterocyclicAnticancerTriazole-pyrimidine fusion
1,2,4-Triazolopyrimidine DerivativesHeterocyclicAntimicrobialVarying substituents
7-(Furan-2-yl)-triazolo[4,5-d]pyrimidineHeterocyclicAntiproliferativeEnhanced interaction with furan

Case Studies

  • Anticancer Studies : A study investigated the effects of a series of triazolopyrimidine derivatives on human cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the nanomolar range against breast and lung cancer cells.
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name 3-Position Substituent 5-Position Substituent 7-Position Substituent Key Functional Groups
Target Compound Ethyl Sulfanyl (-S-) N-(2-methoxyethyl)acetamide Triazolopyrimidine, Methoxyethyl, Acetamide
N-(2-((3-(4-Chlorobenzyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)ethyl)acetamide (20) 4-Chlorobenzyl Propylthio N-(2-aminoethyl)acetamide Chlorophenyl, Propylthio, Acetamide
3-Benzyl-N-(piperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (21) Benzyl H Piperidin-4-ylamine Benzyl, Piperidine
Vicasinabinum tert-Butyl, (1-methyl-1H-tetrazol-5-yl)methyl H (3S)-Pyrrolidin-3-ol Tetrazole, Pyrrolidinol
VAS2870 Benzoxazol-2-yl Benzyl Sulfide Benzoxazole, Benzyl

Key Observations :

  • 3-Position : The ethyl group in the target compound confers moderate steric bulk compared to bulkier substituents like benzyl (compound 21) or tert-butyl (vicasinabinum). This may enhance membrane permeability while reducing off-target interactions .
  • 7-Position : The N-(2-methoxyethyl)acetamide side chain distinguishes the target compound from analogues with amine (compound 20) or piperidine (compound 21) groups. The methoxyethyl moiety likely improves aqueous solubility relative to hydrophobic aryl groups .

Pharmacological and Physicochemical Properties

Table 2: Activity and Property Comparison

Compound Name Molecular Weight (g/mol) Melting Point (°C) Biological Activity Selectivity/Potency
Target Compound 346.40 140.0–141.3 Not explicitly stated (likely kinase/receptor modulation) N/A
N-(2-((3-(4-Chlorobenzyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)ethyl)acetamide (20) 452.97 Not reported Kinase inhibition (e.g., EGFR, VEGFR2) High selectivity for kinases
Vicasinabinum 555.65 Not reported Cannabinoid CB2 receptor agonist High affinity for CB2 receptors
VAS2870 424.47 Not reported NADPH oxidase inhibitor (ROS suppression) Broad-spectrum oxidase inhibition

Key Findings :

  • Kinase Inhibition : Compound 20, with a 4-chlorobenzyl group and propylthio chain, demonstrates high kinase selectivity, suggesting that electron-withdrawing groups (e.g., Cl) enhance target binding .
  • Receptor Modulation: Vicasinabinum’s CB2 agonism highlights the role of tetrazole and pyrrolidinol groups in receptor binding, whereas the target compound’s methoxyethyl-acetamide may favor solubility over receptor affinity .

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